
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate is an organic compound with the molecular formula C22H13NO5 It is a derivative of indene and benzoate, characterized by the presence of a nitro group and a phenyl group
Méthodes De Préparation
The synthesis of 1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate typically involves the reaction of 1-Oxo-2-phenyl-1H-indene with 2-nitrobenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amino derivatives, and substituted benzoates .
Applications De Recherche Scientifique
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s derivatives have shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research into the compound’s pharmacological properties has indicated its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of 1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and indene moieties contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate can be compared with other similar compounds, such as:
1-Oxo-2-phenyl-1H-indene: Lacks the nitrobenzoate moiety, resulting in different chemical and biological properties.
2-Nitrobenzoic acid derivatives: These compounds share the nitrobenzoate moiety but differ in the attached groups, leading to variations in reactivity and applications.
Indene derivatives: Compounds like 1-Oxo-2,3-dihydro-1H-indene-4-yl benzoate have similar structures but differ in the presence of additional functional groups, affecting their chemical behavior and uses
The uniqueness of this compound lies in its combination of the indene and nitrobenzoate moieties, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C22H13NO5 |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
(3-oxo-2-phenylinden-1-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C22H13NO5/c24-20-15-10-4-5-11-16(15)21(19(20)14-8-2-1-3-9-14)28-22(25)17-12-6-7-13-18(17)23(26)27/h1-13H |
Clé InChI |
BTEIBMKTDYQKDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
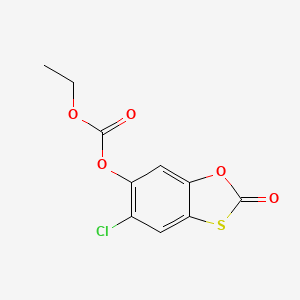

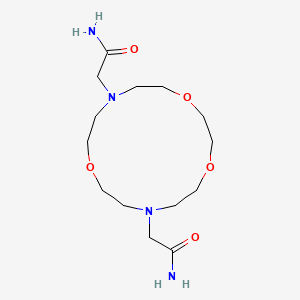
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

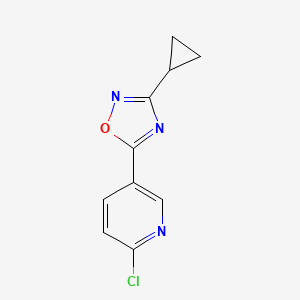
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)
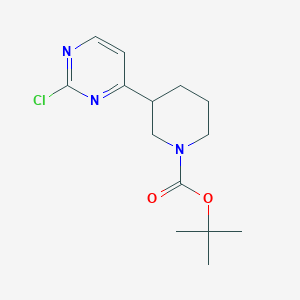
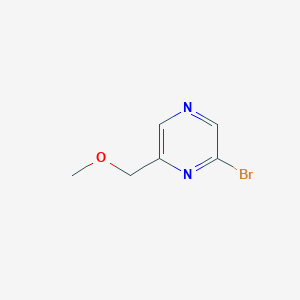
![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
